![molecular formula C21H26N4OS B2390001 N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-04-7](/img/structure/B2390001.png)
N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Material Science
Researchers have synthesized and characterized new compounds and polymers incorporating adamantane or similar structures, aiming to exploit their unique properties such as high thermal stability and distinct molecular configurations. For instance, studies have reported the synthesis of new polyamides containing adamantyl moieties, showcasing their solubility in specific solvents, medium inherent viscosities, and high glass transition temperatures, indicating potential applications in high-performance materials (Chern, Shiue, & Kao, 1998; Liaw, Liaw, & Chung, 1999). Furthermore, adamantane-type cardo polyamides have been developed, displaying excellent mechanical strength and thermal resistance, suitable for advanced engineering applications (Liaw, Liaw, & Chung, 1999).
Catalysis and Organic Reactions
Adamantane derivatives have been utilized in catalysis and organic synthesis. A study described the use of a molybdenum trioxide hybrid decorated by adamantane-derived triazole for catalytic oxidation reactions, demonstrating its reversible behavior between soluble active species and solid material, facilitating easy separation and reuse (Lysenko et al., 2019). Another research effort involved the synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride, showcasing efficient routes to synthesize adamantane-containing compounds with potential pharmacological activities (Shishkin et al., 2020).
Pharmacological Applications
Adamantane derivatives have also been explored for their antimicrobial and anti-inflammatory properties. Compounds synthesized from adamantane and triazole structures have shown potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014). These findings highlight the potential of such compounds in developing new therapeutic agents.
Future Directions
Triazole compounds have been the focus of a large volume of research due to their multidirectional biological activity . The development of new antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance . Therefore, “N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” and similar compounds could be of interest for future research in this area.
properties
IUPAC Name |
N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-27-20-24-23-18(25(20)17-5-3-2-4-6-17)13-22-19(26)21-10-14-7-15(11-21)9-16(8-14)12-21/h2-6,14-16H,7-13H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXQNWVMOGYBDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
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